3,4-Dichlorobenzophenone

Description

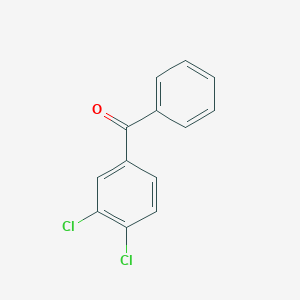

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dichlorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUPHTAYNHAVQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212014 | |

| Record name | 3,4-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6284-79-3 | |

| Record name | 3,4-Dichlorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6284-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006284793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichlorobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DICHLOROBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8X2V9A7UW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Dichlorobenzophenone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 3,4-Dichlorobenzophenone. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals.

Core Chemical Properties

This compound is a dichlorinated derivative of benzophenone. It presents as a light brown to pink-grey crystalline powder under standard conditions.[1] A summary of its key chemical and physical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈Cl₂O | [1][2] |

| Molecular Weight | 251.11 g/mol | [3][4] |

| CAS Number | 6284-79-3 | [1][2] |

| IUPAC Name | (3,4-Dichlorophenyl)(phenyl)methanone | [5] |

| Synonyms | 3,4-Dichlorophenyl phenyl ketone, Phenyl 3,4-dichlorophenyl ketone | [1][2] |

| Melting Point | 100-103 °C | [6] |

| Boiling Point | 353 °C at 760 mmHg | [1] |

| Density | 1.311 g/cm³ | [1] |

| Appearance | Light brown to pink-grey crystalline powder | [1][6] |

| Solubility | Insoluble in water. | [7] |

| Storage | Store in a cool, dry place. Keep container closed when not in use. | [1] |

Chemical Structure

The molecular structure of this compound consists of a benzoyl group attached to a 3,4-dichlorinated phenyl ring.

-

SMILES: O=C(C1=CC=C(Cl)C(Cl)=C1)C1=CC=CC=C1[6]

-

InChI: InChI=1S/C13H8Cl2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H[6]

Caption: Chemical structure and key properties of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis Protocol: Friedel-Crafts Acylation

This compound is commonly synthesized via a Friedel-Crafts acylation of 1,2-dichlorobenzene with benzoyl chloride using a Lewis acid catalyst, such as aluminum chloride.

Materials:

-

1,2-Dichlorobenzene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Slowly add benzoyl chloride to the stirred suspension.

-

After the addition of benzoyl chloride, add 1,2-dichlorobenzene dropwise from the dropping funnel.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample is dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum is typically recorded on a 300 or 400 MHz spectrometer. The spectrum will show multiplets in the aromatic region corresponding to the protons on the two phenyl rings.

-

¹³C NMR: The ¹³C NMR spectrum is also recorded in CDCl₃. The spectrum will show signals for the carbonyl carbon and the aromatic carbons.

Infrared (IR) Spectroscopy:

-

The IR spectrum can be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A common method involves preparing a potassium bromide (KBr) pellet containing a small amount of the sample. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum will show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectral data can be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. Electron Ionization (EI) is a common ionization method. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

References

Spectroscopic Profile of 3,4-Dichlorobenzophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Dichlorobenzophenone, a key intermediate in various chemical syntheses. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with established experimental protocols.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, providing a detailed fingerprint for its structural identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Proton NMR provides information about the different types of protons in a molecule and their immediate electronic environment.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.80 - 7.75 | m | Aromatic Protons | |

| 7.68 - 7.62 | m | Aromatic Protons | |

| 7.55 - 7.49 | m | Aromatic Protons |

Note: Specific assignments of individual protons within the aromatic regions can be complex due to overlapping multiplets. Advanced 2D NMR techniques would be required for unambiguous assignment.

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR provides information about the different types of carbon atoms in a molecule.

| Chemical Shift (δ) ppm | Assignment |

| 194.5 | C=O (Carbonyl) |

| 137.9 | Aromatic C-Cl |

| 135.8 | Aromatic C-Cl |

| 133.0 | Aromatic CH |

| 132.8 | Aromatic C (quaternary) |

| 130.8 | Aromatic CH |

| 130.1 | Aromatic CH |

| 129.9 | Aromatic CH |

| 128.8 | Aromatic CH |

| 127.3 | Aromatic CH |

Note: The assignments are based on typical chemical shift ranges for substituted benzophenones. Definitive assignments would require further experimental data, such as DEPT or 2D NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1660 | Strong | C=O (Ketone) stretching |

| ~1590, 1570, 1470 | Medium-Strong | C=C Aromatic ring stretching |

| ~1280 | Medium | C-C stretching |

| ~830, 810 | Strong | C-H out-of-plane bending (aromatic) |

| ~740, 700 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The data presented here corresponds to Gas Chromatography-Mass Spectrometry (GC-MS).[1]

| m/z | Relative Intensity (%) | Assignment |

| 250 | 100 | [M]⁺ (Molecular ion) |

| 249 | 20 | [M-H]⁺ |

| 175 | 30 | [M-C₆H₅]⁺ |

| 139 | 80 | [C₇H₄ClO]⁺ |

| 111 | 40 | [C₆H₄Cl]⁺ |

| 105 | 60 | [C₆H₅CO]⁺ |

| 77 | 90 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum, typically using a single pulse experiment.

-

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

As this compound is a solid, the Attenuated Total Reflectance (ATR) technique is a common and straightforward method for analysis.

-

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

-

Transfer the solution to a 2 mL autosampler vial and cap it.

Data Acquisition:

-

Set the appropriate GC-MS method parameters, including injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings.

-

The gas chromatograph separates the components of the sample, and the mass spectrometer records the mass spectrum of the eluting this compound.

Visualizations

The following diagrams illustrate the logical relationships and workflows involved in the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic techniques and derived structural information.

References

An In-depth Technical Guide to the Synthesis of 3,4-Dichlorobenzophenone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-dichlorobenzophenone, a key intermediate in the development of pharmaceuticals and other fine chemicals. The primary focus of this document is the Friedel-Crafts acylation of ortho-dichlorobenzene with benzoyl chloride, a fundamental and widely utilized method for the preparation of diaryl ketones.

Introduction

The Friedel-Crafts acylation, a cornerstone of organic synthesis, facilitates the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of paramount importance for the synthesis of aromatic ketones, which are precursors to a wide array of complex organic molecules. The synthesis of this compound via this method involves the reaction of o-dichlorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The chlorine substituents on the aromatic ring influence the regioselectivity of the acylation, leading predominantly to the 3,4-disubstituted product.

Reaction Mechanism and Specificity

The Friedel-Crafts acylation of o-dichlorobenzene proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, activates the benzoyl chloride by coordinating to the chlorine atom of the acyl chloride, which then dissociates to form a highly electrophilic and resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich π-system of the o-dichlorobenzene ring acts as a nucleophile, attacking the acylium ion. This attack forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

-

Deprotonation and Catalyst Regeneration: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the newly attached benzoyl group. This step restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, yielding this compound.

The directing effects of the two chlorine atoms on the benzene ring guide the incoming acyl group primarily to the 4-position, resulting in the formation of this compound as the major product.[1]

Experimental Protocol

Materials and Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet to a trap for HCl gas.

-

Dropping funnel.

-

Heating mantle.

-

Standard laboratory glassware for workup and purification.

-

ortho-Dichlorobenzene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (or another suitable solvent like nitrobenzene)[1]

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for recrystallization or column chromatography (e.g., ethanol, hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, place anhydrous aluminum chloride (1.1 to 1.3 molar equivalents relative to benzoyl chloride) and the solvent (e.g., dichloromethane). The flask should be equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Reactants: A mixture of o-dichlorobenzene (1.0 to 1.5 molar equivalents) and benzoyl chloride (1.0 molar equivalent) is added dropwise to the stirred suspension of aluminum chloride in the solvent at a temperature of 0-5 °C (using an ice bath). The addition should be controlled to maintain the temperature and to manage the evolution of HCl gas.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (the specific temperature will depend on the solvent used) for a period of 2-4 hours, or until the reaction is deemed complete by thin-layer chromatography (TLC).

-

Quenching: The reaction mixture is cooled to room temperature and then slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step hydrolyzes the aluminum chloride complex and quenches the reaction.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., dichloromethane). The combined organic layers are washed successively with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified. Recrystallization from a suitable solvent (such as ethanol) is a common method. Alternatively, for higher purity, the product can be purified by column chromatography on silica gel.

Data Presentation

The following tables summarize the key reactants and the expected product distribution based on available literature.

Table 1: Reactants and Their Properties

| Reactant | Formula | Molar Mass ( g/mol ) | Role |

| ortho-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | Aromatic Substrate |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | Acylating Agent |

| Aluminum Chloride | AlCl₃ | 133.34 | Lewis Acid Catalyst |

Table 2: Product Distribution in the Benzoylation of o-Dichlorobenzene [1]

| Product | Structure | Percentage of Product Mixture (%) |

| This compound | (3,4-Cl₂C₆H₃)CO(C₆H₅) | Major Product |

| 2,3-Dichlorobenzophenone | (2,3-Cl₂C₆H₃)CO(C₆H₅) | Minor Product |

| ortho-Chlorobenzophenone | (o-ClC₆H₄)CO(C₆H₅) | Minor Product |

| para-Chlorobenzophenone | (p-ClC₆H₄)CO(C₆H₅) | Minor Product |

| Benzophenone | (C₆H₅)₂CO | Minor Product |

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the chemical transformation and a generalized workflow for the synthesis of this compound.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Generalized experimental workflow for the synthesis.

References

An In-depth Technical Guide to 3,4-Dichlorobenzophenone (CAS 6284-79-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dichlorobenzophenone (CAS No. 6284-79-3), a halogenated aromatic ketone. This document consolidates its chemical and physical properties, synthesis, applications in research and development, and relevant safety information. Detailed experimental protocols and visual representations of synthetic and analytical workflows are included to support laboratory applications.

Chemical and Physical Properties

This compound is a light brown to pink-grey crystalline powder at room temperature.[1][2] Its chemical structure features a benzoyl group attached to a 3,4-dichlorinated phenyl ring. This substitution pattern makes it an important intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 6284-79-3 | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20] |

| Molecular Formula | C₁₃H₈Cl₂O | [2][3][5][9][11][12][13][14][17][19][21] |

| Molecular Weight | 251.11 g/mol | [4][9][10][11][12][13][14][19][21] |

| Appearance | Light brown to pink-grey crystalline powder | [1][2][18][21] |

| Melting Point | 100-104 °C | [1][3][4][5][8][12][18][22] |

| Boiling Point | 353 °C at 760 mmHg (estimate) | [2][18] |

| Solubility | Insoluble in water | [6][7] |

| Purity | >98.0% (GC) available commercially | [21][23] |

Table 2: Chemical Identifiers for this compound

| Identifier Type | Identifier | References |

| IUPAC Name | (3,4-Dichlorophenyl)(phenyl)methanone | [4][7][9][17] |

| Synonyms | Benzophenone, 3,4-dichloro-; 3,4-Dichlorophenyl phenyl ketone | [4][5][7][9][17][20] |

| InChI | InChI=1S/C13H8Cl2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H | [5][9][14][18][21] |

| InChIKey | LLUPHTAYNHAVQT-UHFFFAOYSA-N | [5][9][14][18][21] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | [5][9][21] |

| EC Number | 228-509-5 | [7][9][11] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of 1,2-dichlorobenzene with benzoyl chloride.[4]

Experimental Protocol: Friedel-Crafts Acylation for this compound Synthesis

This protocol describes a general procedure for the Friedel-Crafts acylation, adapted for the synthesis of this compound.

Materials:

-

1,2-Dichlorobenzene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

10 M Hydrochloric acid

-

Ice

-

Benzene

-

Alumina for chromatography

Procedure:

-

In a round-bottom flask equipped with a stirrer and reflux condenser, add nitrobenzene, anhydrous aluminum chloride (5.9 g), and 1,2-dichlorobenzene (5.0 g).

-

Heat the stirred mixture to the desired reaction temperature (e.g., 100 °C).

-

Rapidly add benzoyl chloride (6.2 g) to the reaction mixture.

-

Maintain the reaction at temperature with stirring for a specified duration (e.g., 1-2 hours).

-

After the reaction is complete, cool the mixture and pour it onto a mixture of crushed ice (50 g) and 10 M hydrochloric acid (20 ml).

-

Separate the organic layer and wash it with 3 M hydrochloric acid and then with water.

-

Remove the solvent by steam distillation to yield the crude solid product.

-

Dissolve a portion of the crude product in benzene and purify by chromatography on an alumina column.

-

Evaporate the solvent from the combined eluates to obtain the purified this compound.

This is a representative protocol; reaction conditions may require optimization.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound serves as a versatile starting material for the synthesis of various biologically active compounds. Its derivatives have been explored for their potential as anticancer and neuroprotective agents.

Intermediate for Anticancer Agents

Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, it can be a precursor to tetralone derivatives which are then used to create complex heterocyclic compounds with potential anticancer properties.

Example Application: Synthesis of (E)-4-(3,4-Dichlorophenyl)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one derivatives. These compounds have shown significant cytotoxicity against human cervical cancer (SiHa), breast cancer (MDA-MB-231), and pancreatic cancer (PANC-1) cell lines.[11] The compound designated 8a in this series was identified as a particularly promising candidate.[11]

Table 3: Cytotoxicity Data (IC₅₀ in µM) for a Derivative of a this compound Precursor

| Compound | SiHa | MDA-MB-231 | PANC-1 |

| 8a | 1.25±0.09 | 2.12±0.11 | 3.15±0.18 |

Data from a study on derivatives of a precursor synthesized from this compound.[11]

Precursor for Neuroprotective Agents

The benzophenone scaffold is also of interest in the development of neuroprotective agents. While specific studies on this compound in this area are limited, related structures are known to be precursors for compounds with neuroprotective effects, such as antioxidants and inhibitors of neuronal nitric-oxide synthase.

Biological Evaluation Protocols

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the in vitro cytotoxicity of compounds derived from this compound against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., SiHa, MDA-MB-231, PANC-1)

-

96-well plates

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Test compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Caption: Workflow for synthesis and biological evaluation.

Potential Signaling Pathways

While the direct effects of this compound on cellular signaling are not well-documented, its derivatives, particularly those with anticancer activity, are likely to modulate pathways involved in cell survival, proliferation, and apoptosis. Neuroprotective agents often influence pathways such as the ERK1/2 and PI3K/Akt signaling cascades.

Below is a representative diagram of the PI3K/Akt pathway, a critical regulator of cell survival that is often dysregulated in cancer and is a common target for anticancer drug development.

Caption: Hypothetical targeting of the PI3K/Akt pathway.

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[3][4][9]

Table 4: GHS Hazard Information

| Hazard Code | Description | References |

| H315 | Causes skin irritation | [9] |

| H319 | Causes serious eye irritation | [9] |

| H335 | May cause respiratory irritation | [9] |

Handling Precautions:

-

Use only in a well-ventilated area.

-

Wear protective gloves, clothing, eye, and face protection.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Clean mouth with water. Get medical attention.

Conclusion

This compound is a valuable chemical intermediate with established applications in the synthesis of potentially bioactive molecules, particularly in the fields of oncology and neuropharmacology. This guide provides essential data and protocols to facilitate its use in a research and development setting. Further investigation into the biological activities of its derivatives and their mechanisms of action is warranted to fully explore their therapeutic potential.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis, and biological evaluation of (e)-3,4-dihydroxystyryl aralkyl sulfones and sulfoxides as novel multifunctional neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation [frontiersin.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. This compound | C13H8Cl2O | CID 80494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Cell signaling pathways altered by natural chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of a Pro-neurogenic, Neuroprotective Chemical - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis method of 3,4-dichlorobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 19. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. studymoose.com [studymoose.com]

- 21. scribd.com [scribd.com]

- 22. Neuroprotective effects of (S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2-thiophenecarboximid-amide (BN 80933), an inhibitor of neuronal nitric-oxide synthase and an antioxidant, in model of transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 3,4-Dichlorobenzophenone

An In-depth Technical Guide to 3,4-Dichlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes key data, experimental protocols, and visualizations to support researchers and professionals in drug development and related scientific fields.

Core Properties and Identifiers

This compound is a halogenated aromatic ketone. Its core identifiers and physical properties are summarized below.

| Identifier | Value | Reference |

| CAS Number | 6284-79-3 | [1][2][3][4] |

| IUPAC Name | (3,4-dichlorophenyl)-phenylmethanone | [3] |

| Molecular Formula | C13H8Cl2O | [1][3][4] |

| Synonyms | 3,4-Dichlorophenyl phenyl ketone, Phenyl 3,4-dichlorophenyl ketone | [3][5] |

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 251.11 g/mol | [1][4][5] |

| Appearance | Light brown to pink-grey crystalline powder | [1][2] |

| Melting Point | 100-103 °C | [2] |

| 102-103 °C | [1] | |

| 104-104.5 °C | [5] | |

| Boiling Point | 353 °C at 760 mmHg | [1] |

| 342 °C | [5] | |

| Density | 1.311 g/cm³ | [1] |

| Flash Point | 156.2 °C | [1] |

| Solubility | Insoluble in water | [5] |

| Refractive Index | 1.603 | [1] |

| XLogP3 | 4.22 | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1][3] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.

| Spectroscopy Type | Availability/Reference |

| Infrared (IR) Spectroscopy | Spectra available from Bio-Rad Laboratories, Inc. and Spectrochem Pvt. Ltd.[3] and a vapor phase IR spectrum is available on SpectraBase.[6] |

| Mass Spectrometry (MS) | GC-MS data is available.[6] |

| Nuclear Magnetic Resonance (NMR) | 1H-NMR and 13C-NMR data for similar dichlorobenzophenone isomers are available, suggesting methodologies for characterization.[7] |

Experimental Protocols

Synthesis of this compound via Oxidation of Diarylmethanes

A general method for the synthesis of diarylketones, such as this compound, involves the oxidation of the corresponding diarylmethane.[2]

Materials:

-

Diarylmethane precursor (1.0 mmol)

-

N-Bromosuccinimide (NBS) (889.9 mg, 5.0 mmol)

-

Water (0 or 5.0 mmol)

-

Chloroform (CHCl3) (4.0 mL)

-

Sodium thiosulfate pentahydrate (Na2S2O3·5H2O)

-

Dichloromethane (CH2Cl2)

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate/petroleum ether mixture

Procedure:

-

In a round-bottom flask, dissolve the diarylmethane (1.0 mmol), NBS (5.0 mmol), and water in chloroform (4.0 mL).

-

Reflux the mixture for 3 hours in the air.

-

Quench the reaction with Na2S2O3·5H2O and cool to room temperature.

-

Wash the mixture with 5 mL of dichloromethane.

-

Dry the organic phase with MgSO4 and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by column chromatography on silica gel using a co-solvent of ethyl acetate and petroleum ether to yield the final product.[2]

References

- 1. echemi.com [echemi.com]

- 2. This compound CAS#: 6284-79-3 [amp.chemicalbook.com]

- 3. This compound | C13H8Cl2O | CID 80494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound(6284-79-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Solved % yield: 0 Spectroscopy: (result in an enor) Spectrum | Chegg.com [chegg.com]

Solubility of 3,4-Dichlorobenzophenone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Dichlorobenzophenone, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility profile, theoretical considerations based on molecular structure, and detailed experimental protocols for determining solubility. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in various solvent systems.

Introduction to this compound

This compound is a di-substituted aromatic ketone with the chemical formula C₁₃H₈Cl₂O. Its molecular structure, featuring a benzoyl group attached to a 3,4-dichlorinated phenyl ring, imparts specific physicochemical properties that govern its behavior in solution. Understanding the solubility of this compound is critical for a range of applications, including its use as a reactant in the synthesis of chiral benzyl alcohols, as well as in the development and manufacturing of pharmaceuticals and other fine chemicals. Proper solvent selection is paramount for optimizing reaction kinetics, controlling crystallization processes, and ensuring product purity.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 6284-79-3 | [1] |

| Molecular Formula | C₁₃H₈Cl₂O | [1] |

| Molecular Weight | 251.11 g/mol | [1] |

| Appearance | Slightly brown crystals | [2] |

| Melting Point | 102.6-104.5 °C | [2][3] |

| Boiling Point | 342 °C | [2] |

| Water Solubility | Insoluble | [2] |

Qualitative Solubility Profile

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): this compound is expected to exhibit good solubility in polar aprotic solvents. The ketone functional group can participate in dipole-dipole interactions with these solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is anticipated in polar protic solvents. While the carbonyl group can act as a hydrogen bond acceptor, the bulky and nonpolar aromatic rings may limit extensive solvation.

-

Nonpolar Solvents (e.g., Toluene, Heptane): Due to the presence of two aromatic rings, this compound has significant nonpolar character and is expected to be soluble in aromatic hydrocarbons like toluene. Its solubility in nonpolar aliphatic solvents such as heptane is likely to be lower.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected in chlorinated solvents due to favorable dipole-dipole interactions and dispersion forces.

It is important to note that these are qualitative predictions. For precise applications, experimental determination of solubility is essential.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the gravimetric method of determining the solubility of a crystalline solid like this compound in an organic solvent at a specific temperature.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to ±0.0001 g)

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Drying oven

4.2. Procedure

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known mass of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution reaches saturation. Continuous agitation is necessary.

-

Phase Separation: After equilibration, stop the agitation and allow the excess solid to settle at the bottom of the vial. It is critical that the temperature remains constant during this step.

-

Sample Withdrawal: Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Filtration: Immediately pass the withdrawn solution through a syringe filter (also pre-warmed to the experimental temperature) into a pre-weighed container. This step removes any suspended solid particles.

-

Solvent Evaporation: Weigh the container with the filtered saturated solution. Then, place the container in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute.

-

Mass Determination: Once all the solvent has evaporated, cool the container to room temperature in a desiccator and weigh it again to determine the mass of the dissolved this compound.

-

Calculation: The solubility can be calculated in various units, such as grams of solute per 100 grams of solvent or mole fraction.

4.3. Data Analysis and Correlation

The experimental solubility data at different temperatures can be correlated with various thermodynamic models, such as the modified Apelblat equation or the van 't Hoff equation, to predict solubility at other temperatures and to determine thermodynamic parameters of dissolution.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Conclusion

While quantitative data on the solubility of this compound in various organic solvents remains scarce in the public domain, a qualitative understanding based on its molecular structure can guide solvent selection. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust methodology for their determination. Further research to quantify the solubility of this important compound in a range of common organic solvents at various temperatures would be highly beneficial to the scientific and industrial communities.

References

3,4-Dichlorobenzophenone: A Technical Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for 3,4-Dichlorobenzophenone (CAS No. 6284-79-3). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, safe handling protocols, and clear visual representations of safety workflows.

Core Safety and Physical Data

This compound is a chlorinated aromatic ketone that requires careful handling due to its potential hazards. The following tables summarize its key physical, chemical, and safety properties.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₈Cl₂O | [1][2][3] |

| Molecular Weight | 251.11 g/mol | [1][2][3] |

| Appearance | White to light yellow/orange or light brown to pink-grey crystalline powder | [2][4] |

| Melting Point | 100-104.5 °C | [4][5] |

| Boiling Point | 342-356.37 °C (at 760 mmHg) | [4][5] |

| Solubility | Insoluble in water. | [5] |

| Storage Temperature | 2-8°C, in a cool, dry place with the container kept closed. | [2][4] |

Toxicological and Hazard Data

| Hazard Identification | Classification & Statements | Source |

| GHS Pictogram | Warning | [1] |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][6] |

| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501 | [1][6] |

| Risk Phrases (EC) | R36/37/38: Irritating to eyes, respiratory system and skin. | [2][5] |

| Safety Phrases (EC) | S24/25: Avoid contact with skin and eyes.S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection. | [2][4][5] |

| Primary Hazards | Irritant. The toxicological properties have not been fully investigated. | [1][5] |

Experimental Protocols: First Aid and Emergency Procedures

In case of exposure, follow these protocols:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[5]

-

Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5][8] If skin irritation occurs, get medical advice/attention.[7][8]

-

Inhalation: Remove the victim from exposure to fresh air immediately.[5][8] If not breathing, give artificial respiration.[5] If breathing is difficult, give oxygen.[5] Call a poison center or doctor if you feel unwell.[7][8]

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[5] Never give anything by mouth to an unconscious person.[5] Seek medical aid.[5]

Safe Handling and Storage Workflow

The following diagram outlines the logical workflow for the safe handling and storage of this compound in a research environment.

Caption: Workflow for the safe handling of this compound.

Detailed Handling and Personal Protective Equipment (PPE)

Adherence to strict handling procedures and the use of appropriate personal protective equipment are paramount to ensuring safety when working with this compound.

Engineering Controls

-

Ventilation: Use only in a well-ventilated area.[5] Operations should be conducted in a chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[5] Wear appropriate protective clothing to prevent skin exposure.[5]

-

Respiratory Protection: Follow the OSHA respirator regulations found in 29CFR 1910.134 or European Standard EN 149.[5] A NIOSH or European Standard EN 149 approved respirator should be used when necessary.[5]

Handling Practices

-

Wash hands and any exposed skin thoroughly after handling.[8]

-

Avoid ingestion and inhalation.[5]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]

Accidental Release and Disposal Measures

In the event of a spill or release, appropriate containment and disposal procedures must be followed.

-

Accidental Release: For spills, evacuate the area and ensure adequate ventilation.[7] Prevent the product from entering drains.[3][6] Pick up and transfer the material to properly labeled containers for disposal.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride gas.[9]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5]

References

- 1. This compound | C13H8Cl2O | CID 80494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. This compound CAS#: 6284-79-3 [amp.chemicalbook.com]

- 5. This compound(6284-79-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. lgcstandards.com [lgcstandards.com]

- 8. fishersci.com [fishersci.com]

- 9. 3,4-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to the Photochemical Properties of 3,4-Dichlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorobenzophenone is a halogenated aromatic ketone that garners significant interest within the scientific community, particularly in the fields of photochemistry, polymer science, and as a potential photosensitizer in various chemical and biological applications. Its photochemical behavior is governed by the benzophenone chromophore, which is well-known for its efficient intersystem crossing to the triplet state upon absorption of ultraviolet radiation. This triplet state is a powerful hydrogen abstracting agent, a property that drives many of its applications.

This technical guide provides a comprehensive overview of the core photochemical properties of this compound, including its spectral characteristics and photochemical reactivity. Detailed experimental protocols for key characterization techniques are also presented to aid researchers in their investigations.

Photochemical and Photophysical Properties

The photochemical journey of this compound begins with the absorption of a photon, leading to an electronically excited singlet state. This initial excited state is short-lived and rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state. It is this triplet state that is primarily responsible for the rich photochemistry of benzophenones.

Table 1: General Photophysical Properties of Benzophenone Derivatives

| Property | Typical Value/Range for Benzophenones | Notes |

| Absorption Maximum (λmax) | 250 - 380 nm | The exact wavelength is influenced by solvent polarity and substitution on the aromatic rings. |

| Molar Extinction Coefficient (ε) | 10,000 - 20,000 M-1cm-1 | Indicates strong absorption of UV light. |

| Fluorescence Quantum Yield (Φf) | Very low (< 0.01) | Intersystem crossing is the dominant deactivation pathway for the excited singlet state. |

| Intersystem Crossing Quantum Yield (ΦISC) | High (often approaching 1) | Demonstrates the high efficiency of triplet state formation. |

| Triplet Energy (ET) | ~69 kcal/mol | Sufficient energy for hydrogen abstraction from a variety of substrates. |

| Triplet Lifetime (τT) | Microseconds to milliseconds | The lifetime is highly dependent on the solvent and the presence of quenchers. |

Photochemical Reactivity: Hydrogen Abstraction

The hallmark of the benzophenone triplet state is its ability to abstract a hydrogen atom from a suitable donor molecule. This process generates a ketyl radical and a substrate radical, which can then undergo a variety of subsequent reactions, such as dimerization or disproportionation. A classic example of this reactivity is the photoreduction of benzophenone in the presence of an alcohol, like isopropanol, to form benzopinacol.

The general mechanism for the photoreduction of benzophenones is as follows:

-

Photoexcitation and Intersystem Crossing: (C₆H₅)₂C=O + hν → ¹[(C₆H₅)₂C=O]* → ³[(C₆H₅)₂C=O]*

-

Hydrogen Abstraction: ³[(C₆H₅)₂C=O]* + (CH₃)₂CHOH → (C₆H₅)₂Ċ-OH (ketyl radical) + (CH₃)₂Ċ-OH

-

Dimerization: 2 (C₆H₅)₂Ċ-OH → (C₆H₅)₂C(OH)-C(OH)(C₆H₅)₂ (benzopinacol)

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of photochemical properties. Below are protocols for key experiments.

UV-Vis Absorption Spectroscopy

This technique is fundamental for determining the absorption spectrum and molar extinction coefficient of a compound.

Objective: To determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., methanol, cyclohexane)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10-3 M).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10-5 M to 1 x 10-4 M.

-

Spectral Measurement:

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Record the absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the λmax from the spectra.

-

Using the Beer-Lambert law (A = εbc), plot absorbance at λmax versus concentration.

-

The slope of the resulting linear plot will be the molar extinction coefficient (ε).

-

Fluorescence Spectroscopy and Quantum Yield Determination

While benzophenones are typically non-fluorescent, measuring any weak emission can provide insights into the initial excited state dynamics. The quantum yield can be determined using a relative method.

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (Φf) of this compound relative to a standard.

Materials:

-

This compound

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

-

Spectroscopic grade solvent

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Fluorescence Measurement:

-

Record the absorption spectra of all solutions.

-

Excite the sample and standard solutions at the same wavelength.

-

Record the fluorescence emission spectra over an appropriate wavelength range.

-

-

Data Analysis:

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the fluorescence quantum yield using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where:

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Visualizations

Jablonski Diagram for Benzophenone

The following diagram illustrates the electronic transitions that occur in benzophenone upon photoexcitation.

An In-depth Technical Guide to the Reactivity of 3,4-Dichlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known reactions and reactivity of 3,4-dichlorobenzophenone. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a chemical intermediate or building block. This document details its synthesis, characteristic reactions, and spectroscopic profile, supported by experimental protocols and quantitative data where available.

Introduction

This compound is a halogenated aromatic ketone with the chemical formula C₁₃H₈Cl₂O. Its structure, featuring a benzoyl group attached to a 3,4-dichlorinated phenyl ring, makes it a versatile intermediate in organic synthesis. The presence of two chlorine atoms on one of the phenyl rings significantly influences its reactivity, particularly in nucleophilic substitution and cross-coupling reactions. The ketone functional group also offers a site for various chemical transformations. This guide will explore the key reactive pathways of this molecule.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | (3,4-dichlorophenyl)(phenyl)methanone | [1] |

| CAS Number | 6284-79-3 | [1] |

| Molecular Formula | C₁₃H₈Cl₂O | [1] |

| Molecular Weight | 251.11 g/mol | [1] |

| Appearance | Light brown to pink-grey crystalline powder | |

| Melting Point | 100-103 °C | |

| Boiling Point | ~356 °C at 760 mmHg (rough estimate) | |

| Solubility | Insoluble in water, soluble in organic solvents like dichloromethane, chloroform, and toluene. |

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene (o-dichlorobenzene) with benzoyl chloride.

The Friedel-Crafts benzoylation of o-dichlorobenzene has been shown to yield mainly this compound.[2]

Experimental Protocol: Friedel-Crafts Acylation

The following is a representative experimental protocol for the synthesis of benzophenones via Friedel-Crafts acylation, which can be adapted for the synthesis of this compound.

Materials:

-

1,2-Dichlorobenzene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Dichloromethane (for workup)

-

Hydrochloric acid (concentrated and dilute)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in nitrobenzene.

-

Cool the flask in an ice bath.

-

Slowly add benzoyl chloride (1.0 equivalent) to the stirred suspension while maintaining the temperature between 0-5 °C.

-

After the addition of benzoyl chloride, add 1,2-dichlorobenzene (1.0 to 1.2 equivalents) dropwise from the dropping funnel.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Reactivity of this compound

The reactivity of this compound is primarily dictated by the electrophilic carbonyl carbon and the two chlorine substituents on the phenyl ring.

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms on the 3,4-dichlorophenyl ring are susceptible to nucleophilic aromatic substitution, particularly when activated by the electron-withdrawing benzoyl group. The regioselectivity of the substitution is influenced by the relative positions of the chlorine atoms and the ketone. The benzoyl group exerts a -M (mesomeric) and -I (inductive) effect, which preferentially activates the positions ortho and para to it for nucleophilic attack.

In the case of this compound, the C4-Cl is para to the carbonyl group, while the C3-Cl is meta. Therefore, nucleophilic attack is expected to occur preferentially at the C4 position.

Reduction of the Carbonyl Group

The ketone functionality of this compound can be readily reduced to a secondary alcohol, 3,4-dichlorobenzhydrol, using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The following is a general procedure for the reduction of a ketone to an alcohol using sodium borohydride, which can be applied to this compound.[3][4]

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol or ethanol

-

Water

-

Dilute hydrochloric acid or acetic acid

-

An organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Dissolve this compound (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

In a separate container, dissolve sodium borohydride (an excess, e.g., 2-4 equivalents) in a small amount of cold water or the alcohol solvent.

-

Slowly add the sodium borohydride solution to the stirred solution of the ketone at a rate that maintains a low temperature.

-

After the addition is complete, continue stirring the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by the slow addition of dilute hydrochloric acid or acetic acid to neutralize the excess borohydride and the resulting borate esters.

-

Remove the alcohol solvent under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to obtain the crude 3,4-dichlorobenzhydrol, which can be purified by recrystallization.

Grignard Reaction

The electrophilic carbonyl carbon of this compound can react with organometallic reagents, such as Grignard reagents (R-MgX), to form tertiary alcohols. This reaction is a powerful tool for creating new carbon-carbon bonds.

A general protocol for a Grignard reaction with a ketone is as follows.[5]

Materials:

-

This compound

-

An appropriate alkyl or aryl halide (R-X)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

A small crystal of iodine (as an initiator)

-

Aqueous ammonium chloride or dilute hydrochloric acid for workup

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere (nitrogen or argon), place magnesium turnings and a crystal of iodine. Add a small amount of anhydrous ether or THF. Add a small portion of the alkyl or aryl halide to initiate the reaction. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining halide dissolved in the anhydrous solvent dropwise to maintain a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.

-

Reaction with the Ketone: Cool the freshly prepared Grignard reagent in an ice bath. Dissolve this compound in anhydrous ether or THF and add it dropwise to the Grignard reagent.

-

After the addition, allow the reaction to stir at room temperature until completion (monitor by TLC).

-

Workup: Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain the crude tertiary alcohol, which can be purified by chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bonds in this compound can participate in various palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base.[6] This reaction can be applied to this compound to introduce amino functionalities.

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide, catalyzed by a palladium complex. This reaction could be used to arylate or vinylate the 3,4-dichlorophenyl ring of the benzophenone.

Photochemical Reactivity

Benzophenones are well-known photosensitizers. Upon absorption of UV light, they can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. This triplet state can participate in various photochemical reactions, including hydrogen abstraction and energy transfer. The presence of chlorine atoms on the phenyl ring can influence the photophysical properties and the subsequent photochemical reactivity. While specific studies on the photodegradation of this compound are not abundant, related dichlorobenzophenones are known to undergo photodegradation in the environment.[5]

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.3-7.8 ppm). The protons on the unsubstituted phenyl ring will appear as a multiplet, and the three protons on the dichlorophenyl ring will show a distinct splitting pattern. |

| ¹³C NMR | The carbon NMR spectrum will show signals for the carbonyl carbon (around 195 ppm) and multiple signals in the aromatic region for the inequivalent carbon atoms of the two phenyl rings. |

| Infrared (IR) | The IR spectrum will exhibit a strong characteristic absorption for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. Other absorptions corresponding to C-Cl and aromatic C-H and C=C bonds will also be present. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z 250, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4). Fragmentation will likely involve cleavage at the carbonyl group, leading to benzoyl (m/z 105) and dichlorobenzoyl cations. |

Applications in Drug Development

While specific examples of the direct use of this compound as a key intermediate in the synthesis of marketed drugs are not widely documented in readily available literature, its structural motifs are relevant to medicinal chemistry. Dichlorinated aromatic compounds are common in pharmaceuticals, and the benzophenone scaffold is also found in various bioactive molecules. For instance, related compounds like 3,4-dichloronitrobenzene are used in the synthesis of broad-spectrum antibiotics like Ciprofloxacin.[7] The reactivity of this compound makes it a potential precursor for the synthesis of a variety of complex molecules with potential biological activity. Its derivatives could be explored for applications in areas where other benzophenones have shown utility, such as in the development of anticancer, anti-inflammatory, and antimicrobial agents.

Conclusion

This compound is a versatile chemical intermediate with a rich and varied reactivity profile. Its synthesis is readily achieved through Friedel-Crafts acylation. The presence of the ketone functional group and the two chlorine atoms on the phenyl ring allows for a wide range of chemical transformations, including nucleophilic aromatic substitution, reduction, Grignard reactions, and various palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of the reactivity of this compound, offering valuable insights for its application in synthetic organic chemistry and drug discovery. The provided experimental protocols, adapted from general procedures, serve as a starting point for further investigation and optimization.

References

- 1. This compound | C13H8Cl2O | CID 80494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]

- 5. zenodo.org [zenodo.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

A Technical Guide to High-Purity 3,4-Dichlorobenzophenone for Researchers and Drug Development Professionals

Introduction: 3,4-Dichlorobenzophenone is a halogenated aromatic ketone that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other specialty chemicals. Its chemical structure, featuring a benzophenone core with two chlorine substituents on one of the phenyl rings, provides reactive sites for a variety of chemical transformations. This guide offers an in-depth overview of commercially available high-purity this compound, including supplier information, physicochemical properties, and potential experimental applications relevant to researchers, scientists, and drug development professionals.

Commercial Suppliers and Physicochemical Data

High-purity this compound is available from a range of commercial chemical suppliers. The quality and purity of the compound can vary between suppliers, making it crucial for researchers to obtain and scrutinize the Certificate of Analysis (CoA) for each batch to ensure it meets the requirements of their specific application.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Purity Specification | Additional Information |

| Conier Chem & Pharma Limited | Industrial Grade | - |

| Simson Pharma Limited | High Quality | Accompanied by Certificate of Analysis[1] |

| Apollo Scientific | ≥95% | Provides typical batch CoA upon request[2] |

| Santa Cruz Biotechnology | Research Grade | For Research Use Only[3] |

| Shandong Zhishang Chemical Co., Ltd. | Industrial Grade | - |

| SHANDONG LOOK CHEMICAL CO.,LTD. | 99% (Industrial Grade) | - |

| Speranza Chemical Co.,Ltd. | 98% (Industrial Grade) | - |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6284-79-3 | [3][4] |

| Molecular Formula | C₁₃H₈Cl₂O | [3][4] |

| Molecular Weight | 251.11 g/mol | [3][4] |

| Melting Point | 100-104 °C | [2] |

| Appearance | Light brown to pink-grey crystalline powder | [5] |

| Purity | ≥95% to 99% | [2][4] |

Experimental Protocols and Applications

While specific, detailed experimental protocols for this compound are often proprietary or application-dependent, its structural motifs suggest its utility in a variety of organic reactions. The following sections provide generalized experimental workflows that can be adapted by researchers.

General Workflow for Supplier Selection and Quality Control

The selection of a suitable commercial supplier is a critical first step for any research or development project. The following workflow outlines the key considerations.

Caption: A logical workflow for the selection and qualification of a commercial supplier for high-purity this compound.

Synthetic Applications

This compound can serve as a precursor in multi-step syntheses. For instance, it can be utilized in the synthesis of more complex molecules through reactions targeting the carbonyl group or the aromatic rings. A plausible application is in the synthesis of pharmaceutical intermediates, such as aminobenzophenones, which are precursors to various therapeutic agents.

Example Experimental Protocol: Reduction of this compound to 3,4-Dichlorobenzhydrol

This protocol is a generalized procedure for the reduction of a benzophenone to its corresponding alcohol, a common transformation in medicinal chemistry.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as methanol or ethanol.

-

Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions (1.1 to 1.5 equivalents).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess reducing agent.

-

Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3,4-Dichlorobenzhydrol.

Potential Application in Cross-Coupling Reactions

The chlorine atoms on the phenyl ring of this compound can potentially participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This would allow for the introduction of various substituents and the synthesis of a diverse library of compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rinner-group.univie.ac.at [rinner-group.univie.ac.at]

- 5. prepchem.com [prepchem.com]

Methodological & Application

Application Notes and Protocols: 3,4-Dichlorobenzophenone as an Intermediate in the Synthesis of Sertraline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sertraline, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its synthesis has been the subject of extensive research, with various routes developed to improve efficiency, yield, and stereoselectivity. One notable pathway utilizes 3,4-Dichlorobenzophenone as a key starting material. This intermediate is converted through a series of reactions into (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine, the active pharmaceutical ingredient.

These application notes provide a detailed overview of the synthetic route starting from this compound, including experimental protocols for the key transformations, quantitative data, and graphical representations of the workflows and reaction pathways.

Synthetic Pathway Overview

The synthesis of sertraline from this compound proceeds through several key stages:

-

Stobbe Condensation: this compound undergoes a Stobbe condensation with diethyl succinate in the presence of a strong base to form a mixture of half-esters.

-

Hydrolysis and Decarboxylation: The resulting itaconic acid derivative is hydrolyzed and decarboxylated to yield 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid.

-